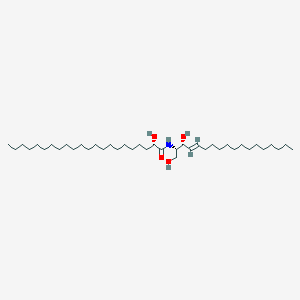

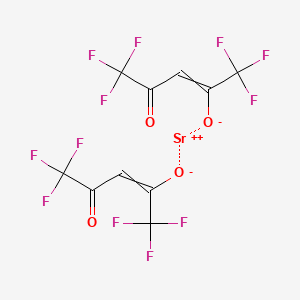

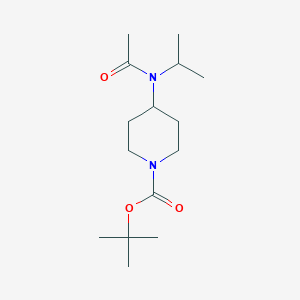

![molecular formula C29H57NO2 B3093575 Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]- CAS No. 1246298-55-4](/img/structure/B3093575.png)

Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]-

Vue d'ensemble

Description

Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl], is a synthetic compound with a wide range of applications in scientific research. It is a member of the fatty acid family, and is composed of a 12-carbon chain with an amide group at the end. This compound has been used in numerous studies, including those related to drug delivery, pharmacokinetics, and biochemistry. It has many advantages over other compounds due to its unique structure and properties.

Applications De Recherche Scientifique

Antioxidant Properties and Biological Activities

Hydroxycinnamic Acids and Their Derivatives : Hydroxycinnamic acids (HCAs) and their derivatives, including modifications through amidation processes, exhibit significant antioxidant activities. Structural modifications enhance their biological efficacy, impacting the management of oxidative stress-related diseases. The presence of an unsaturated bond on the side chain significantly contributes to their activity, highlighting the importance of structural features in determining antioxidant capabilities (Razzaghi-Asl et al., 2013).

Semiochemistry and Chemical Ecology

Semiochemicals in Pest Management : Research on semiochemicals, like macrocyclic lactones, demonstrates their application in pest management. For example, (3Z)-12-dodecenolide acts as a pheromone in certain insect species, attracting males and suggesting potential for controlling pest populations. This highlights the role of chemical ecology in developing environmentally friendly pest control methods (Silk et al., 2019).

Nanotechnology and Material Science

Magnetic Core Shell Structures : The study of magnetic core-shell structures, especially in nanotechnology, has shown promising applications in medicine and industry. The ability to engineer materials with specific properties by controlling their morphology opens new possibilities for targeted drug delivery and advanced materials in electronics and environmental applications (Ficai et al., 2015).

Pharmacological Research

Psilocybin Therapeutic Effects : Psilocybin, a compound structurally related to tryptamines, has shown promise in treating mood and anxiety disorders, addiction, and other psychiatric conditions. Its efficacy in reducing symptoms of depression and anxiety, especially in the context of cancer-related distress, underlines the potential of naturally occurring compounds in therapeutic applications (Johnson & Griffiths, 2017).

Mécanisme D'action

Target of Action

Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]-, also known as C12-Ceramide , is a type of sphingolipid. The primary targets of this compound are enzymes called ceramidases . Ceramidases are responsible for the hydrolysis of ceramides, a family of waxy lipid molecules. This process generates sphingosine and a free fatty acid, both of which play crucial roles in cell signaling .

Mode of Action

The compound interacts with its targets, the ceramidases, by serving as a substrate for these enzymes . It is hydrolyzed efficiently by both alkaline ceramidase from P. aeruginosa and neutral ceramidase from mouse liver . The hydrolysis of this compound by ceramidases leads to changes in the levels of ceramides and other sphingolipids within the cell .

Biochemical Pathways

The hydrolysis of Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]- by ceramidases is part of the sphingolipid metabolism pathway . This pathway plays a key role in cell recognition, signal transduction, and apoptosis. Changes in the levels of ceramides and other sphingolipids can affect these processes and have downstream effects on cell function .

Pharmacokinetics

Its metabolism likely involves hydrolysis by ceramidases, as mentioned above .

Result of Action

The hydrolysis of Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]- by ceramidases results in the production of sphingosine and a free fatty acid . These molecules are involved in various cellular processes, including cell recognition, signal transduction, and apoptosis .

Action Environment

The action of Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]- is influenced by various environmental factors. For instance, the activity of ceramidases can be affected by pH, temperature, and the presence of other molecules. Additionally, the bioavailability and stability of this compound may be influenced by factors such as diet and the presence of other lipids .

Propriétés

IUPAC Name |

N-[(E,2R)-2-hydroxyheptadec-3-enyl]dodecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H57NO2/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-28(31)27-30-29(32)26-24-22-20-17-12-10-8-6-4-2/h23,25,28,31H,3-22,24,26-27H2,1-2H3,(H,30,32)/b25-23+/t28-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTIAYDGVUCKFJ-KSPVXFDASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(CNC(=O)CCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H](CNC(=O)CCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H57NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

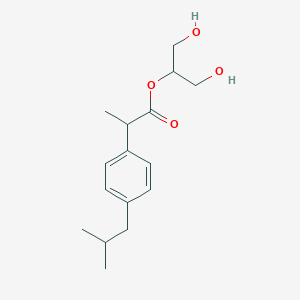

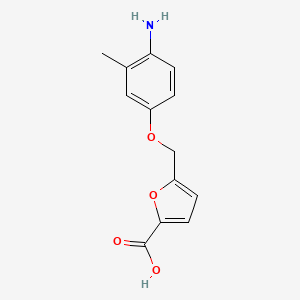

![2-[(E)-3-(dimethylamino)-1-phenylprop-2-enylidene]propanedinitrile](/img/structure/B3093493.png)

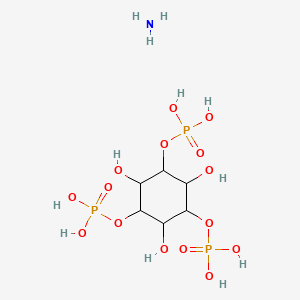

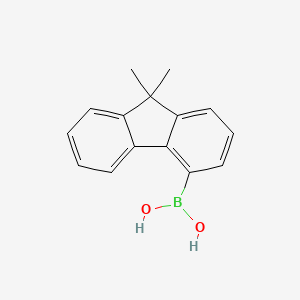

![Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3093537.png)

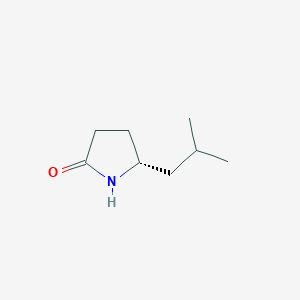

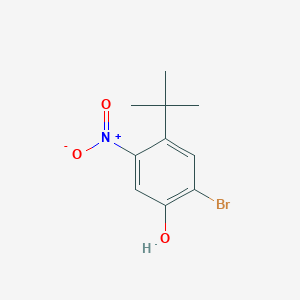

![6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B3093539.png)

![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B3093545.png)

![Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]-](/img/structure/B3093566.png)